molecular formula C8H16N2O B038000 (S)-1-Propylpyrrolidine-2-carboxamide CAS No. 114812-35-0

(S)-1-Propylpyrrolidine-2-carboxamide

Cat. No.: B038000
CAS No.: 114812-35-0
M. Wt: 156.23 g/mol
InChI Key: GFSPQSVWDMEDQH-ZETCQYMHSA-N
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Description

(S)-1-Propylpyrrolidine-2-carboxamide is a chiral compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center in the pyrrolidine ring makes it a valuable compound for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Propylpyrrolidine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and propylamine.

    Amidation Reaction: The carboxylic acid group of (S)-pyrrolidine-2-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This is followed by the addition of propylamine to form the amide bond, resulting in this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the propyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines or alcohols.

Scientific Research Applications

(S)-1-Propylpyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of chirality on biological activity and to develop chiral drugs.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-Propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Propylpyrrolidine-2-carboxamide: The enantiomer of (S)-1-Propylpyrrolidine-2-carboxamide, differing in the spatial arrangement of atoms around the chiral center.

    Pyrrolidine-2-carboxamide: A compound lacking the propyl group, used for comparison in studies of steric effects.

    N-Propylpyrrolidine: A compound with a similar structure but without the carboxamide group.

Uniqueness

This compound is unique due to its chiral center, which imparts specific stereochemical properties. This makes it valuable for studying the effects of chirality on biological activity and for developing chiral drugs with improved efficacy and reduced side effects.

Properties

IUPAC Name

(2S)-1-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSPQSVWDMEDQH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC[C@H]1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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